

3-[3-(trifluoromethyl)phenyl]propanenitrile CAS number 95096-06-3

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Compound of Interest

Compound Name: 3-[3-(trifluoromethyl)phenyl]propanenitrile

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Technical Guide: 3-[3-(Trifluoromethyl)phenyl]propanenitrile

CAS Number: 95096-06-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-[3-(trifluoromethyl)phenyl]propanenitrile**, a fluorinated aromatic nitrile of significant interest in synthetic and medicinal chemistry. The trifluoromethylphenyl moiety is a key pharmacophore in numerous pharmaceuticals, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability.^[1] This document consolidates available physicochemical data, safety information, a proposed synthesis protocol, and discusses its potential applications as a key intermediate in drug development, drawing parallels with structurally related compounds used in the synthesis of approved drugs.

Chemical Identity and Physicochemical Properties

3-[3-(Trifluoromethyl)phenyl]propanenitrile is a derivative of benzenepropanenitrile, featuring a trifluoromethyl group at the meta-position of the phenyl ring. While specific

experimental data for this compound is not widely available in the public domain, its properties can be inferred from closely related structures and supplier information.

Table 1: General and Physicochemical Properties of **3-[3-(Trifluoromethyl)phenyl]propanenitrile**

Property	Value	Source
CAS Number	95096-06-3	[2]
Molecular Formula	C ₁₀ H ₈ F ₃ N	[2]
Molecular Weight	199.17 g/mol	[2]
IUPAC Name	3-[3-(Trifluoromethyl)phenyl]propanenitrile	N/A
Synonyms	3-Trifluoromethyl-benzenepropanenitrile, 3-(3-TRIFLUOROMETHYL-PHENYL)-PROPIONITRILE, Benzenepropanenitrile, 3-(trifluoromethyl)-	[2]
Storage Temperature	2-8°C	[2]

Note: Experimental values for properties such as melting point, boiling point, and density are not readily available in published literature. Data for a key precursor, 3-(Trifluoromethyl)phenylacetonitrile, is provided in Table 3 for reference.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-[3-(trifluoromethyl)phenyl]propanenitrile** is classified as a toxic substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Safety Information

Category	Information	Source
Pictogram	GHS06 (Toxic)	[2]
Signal Word	Danger	[2]
Hazard Statements	H301 (Toxic if swallowed), H319 (Causes serious eye irritation)	[2]
Precautionary Statements	P264, P270, P280, P301+P310+P330, P305+P351+P338, P337+P313, P405, P501	[2]

Experimental Protocols: Proposed Synthesis

A specific, validated experimental protocol for the synthesis of **3-[3-(trifluoromethyl)phenyl]propanenitrile** is not detailed in readily accessible scientific literature. However, a plausible and efficient two-step synthetic route can be proposed based on established chemical transformations. This route involves the initial synthesis of the key intermediate, 3-(trifluoromethyl)phenylacetone nitrile, followed by its cyanoethylation.

Step 1: Synthesis of 3-(Trifluoromethyl)phenylacetone nitrile (Precursor)

The precursor can be synthesized from 3-(trifluoromethyl)benzyl chloride via a nucleophilic substitution reaction with sodium cyanide.

Experimental Protocol:

- **Preparation of Sodium Cyanide Solution:** In a 250 mL beaker, dissolve 61.7 g of sodium cyanide in 112 g of water with stirring for 2 hours until a clear solution is obtained.
- **Reaction Setup:** To a 500 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 235 g of 3-(trifluoromethyl)benzyl chloride and 2.5 g of a phase-transfer

catalyst such as triethylbenzylammonium chloride.

- **Reaction Execution:** Heat the flask to 60°C. Slowly add the prepared aqueous sodium cyanide solution dropwise to the flask, maintaining the reaction temperature between 55-65°C.
- **Reaction Monitoring:** After the addition is complete, maintain the reaction mixture at 60°C for 8 hours. Monitor the reaction progress by HPLC to ensure the consumption of the starting material (3-(trifluoromethyl)benzyl chloride content should be <0.5%).
- **Work-up:** Cool the reaction mixture to room temperature and allow the layers to separate. The aqueous layer is extracted twice with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-(trifluoromethyl)phenylacetonitrile.

Table 3: Physicochemical Properties of 3-(Trifluoromethyl)phenylacetonitrile

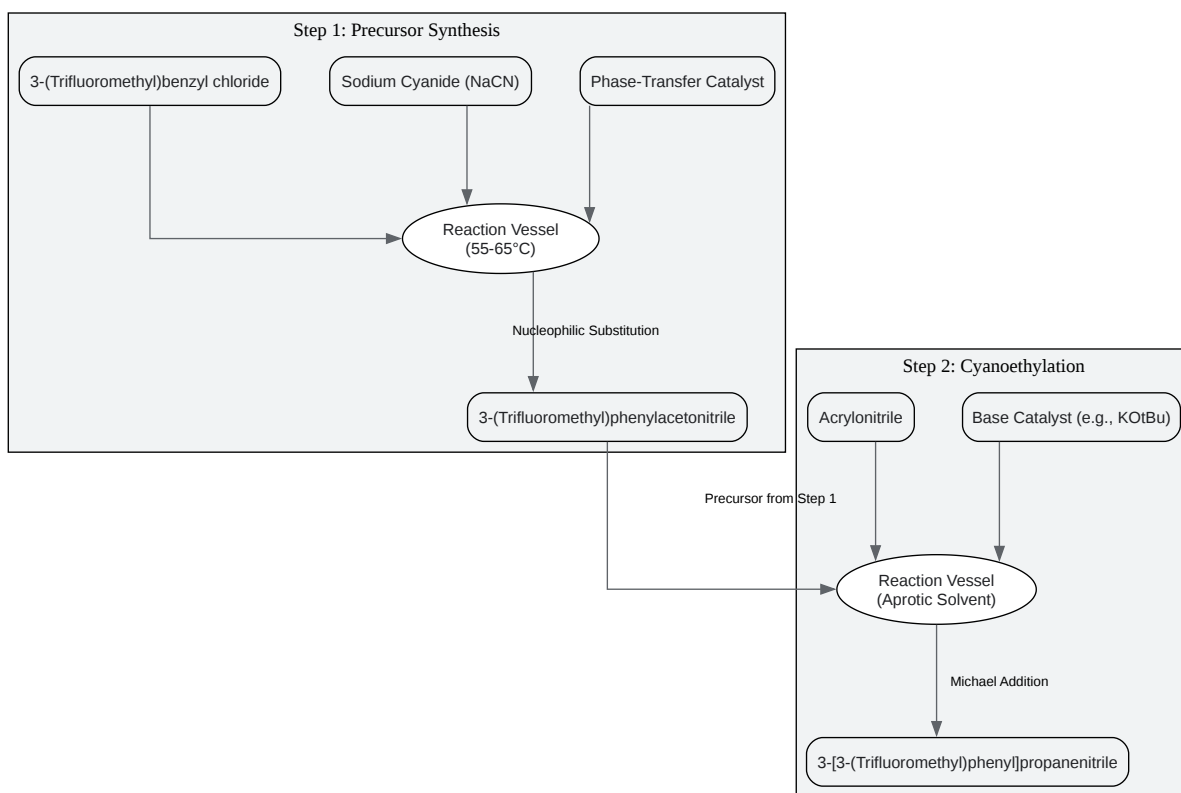
Property	Value	Source
CAS Number	2338-76-3	[3]
Molecular Formula	C ₉ H ₆ F ₃ N	[3]
Molecular Weight	185.15 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	92-93 °C at 4 mmHg	[3]
Density	1.187 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.4565	[3]

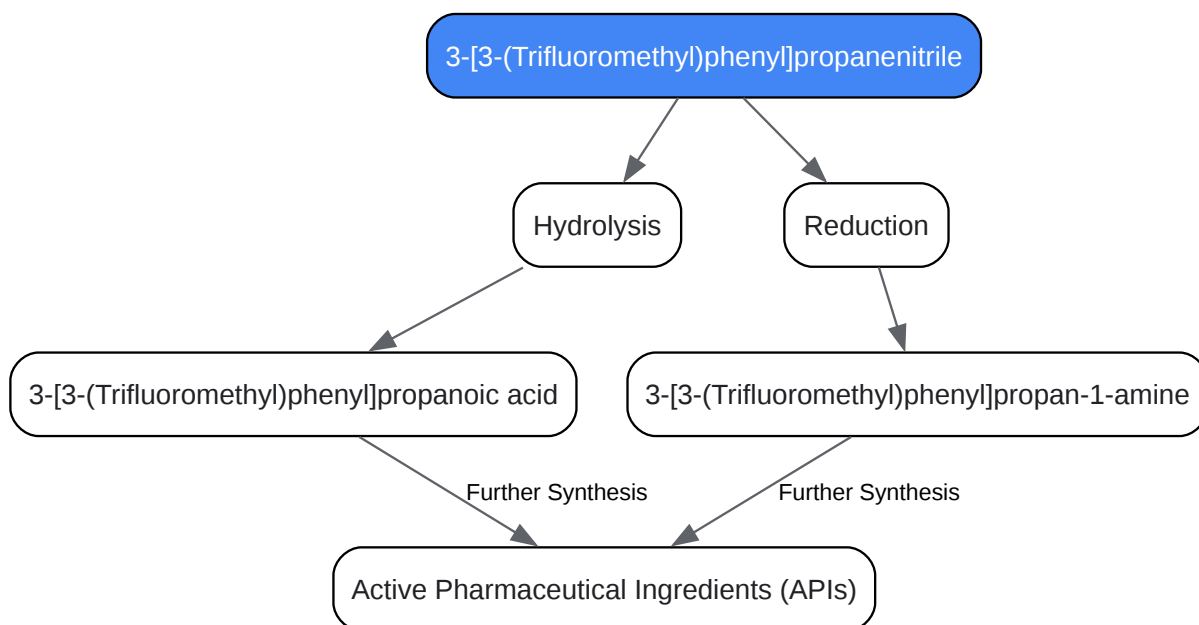
Step 2: Proposed Synthesis of 3-[3-(Trifluoromethyl)phenyl]propanenitrile

The conversion of 3-(trifluoromethyl)phenylacetonitrile to the target compound can be achieved via a Michael addition reaction with acrylonitrile. This reaction is typically base-catalyzed.

Generalized Experimental Protocol:

- **Reaction Setup:** In a flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(trifluoromethyl)phenylacetonitrile in a suitable aprotic solvent such as tert-butanol or THF.
- **Base Addition:** Add a catalytic amount of a strong base (e.g., potassium tert-butoxide or sodium hydride).
- **Addition of Acrylonitrile:** Cool the mixture in an ice bath and add acrylonitrile dropwise.
- **Reaction:** Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).
- **Quenching and Work-up:** Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by vacuum distillation.





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